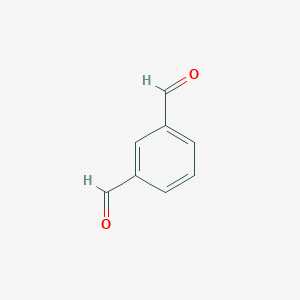

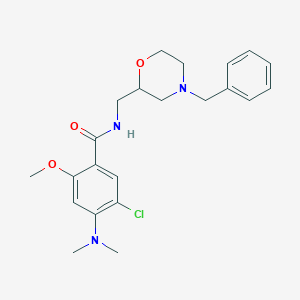

![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)

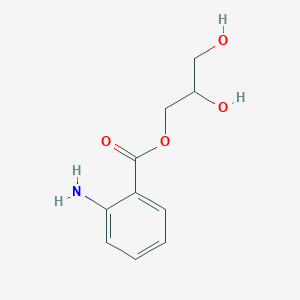

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palladium complexes, particularly those involving phosphine ligands, are of significant interest in catalysis and material science. They exhibit diverse chemical reactivities and are often used in reactions like polymerization and amination.

Synthesis Analysis

Palladium complexes can be synthesized using various methods. For instance, palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been prepared and characterized, showcasing their utility in catalysis (Doherty et al., 2002).

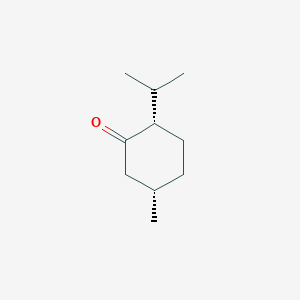

Molecular Structure Analysis

The molecular structures of palladium complexes vary based on the ligands used. For example, palladium(II) complexes have been observed to form polymeric, dimeric, and monomeric structures based on the alkane chain length of the ligand (Hill et al., 1980).

Chemical Reactions and Properties

Palladium complexes are known for their catalytic properties. For instance, palladium(0) complexes have been used to catalyze the amination of aromatic bromides and the α-arylation of ketones (Doherty et al., 2008).

Physical Properties Analysis

The physical properties of palladium complexes, such as their mesogenic behavior and crystal structures, are influenced by their molecular composition. Some palladium complexes exhibit layer-like and columnar arrangement in their crystal structures (Usha et al., 1994).

Aplicaciones Científicas De Investigación

Catalysis and Polymerization

Palladium complexes, including those with dppp ligands, play a crucial role in catalytic processes. For example, palladium(II) complexes have been utilized to catalyze the CO-ethylene copolymerization reaction, showing significant differences in catalytic productivity and molecular weight when compared with analogs stabilized by different ligands. These complexes have provided valuable insights into catalysis through in situ and operando high-pressure NMR experiments (Bianchini et al., 2007). Furthermore, palladium complexes have been synthesized for the carbonylation of ethylene in various solvents, demonstrating their utility in producing key industrial chemicals (Bianchini et al., 2005).

Synthesis of Complexes

Research has also focused on synthesizing bis[palladium(II)] and bis[platinum(II)] complexes with chiral, linear quadridentate ligands. These complexes have been explored for their potential as anticancer agents, showing activity against murine leukemia cell lines. The versatility of these complexes in binding and their structural characterization have contributed to understanding their reactivity and potential therapeutic applications (Bennett et al., 2002).

Anticancer Applications

Palladium complexes with pyridylporphyrin frameworks have been synthesized and evaluated for their cytotoxic activity against breast cancer cells. These studies have highlighted the selective indexes of these complexes compared to cisplatin, offering insights into the design of novel anticancer drugs (Alves et al., 2021).

Polymerization Catalysts

The preparation and use of palladium complexes in norbornene polymerization have been investigated, revealing that specific ligand modifications can significantly affect the reactivity and molecular weight of the resulting polymers. This research contributes to the development of more efficient catalysts for polymer production (Shin et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTRFAKJOIUDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H68P4Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.